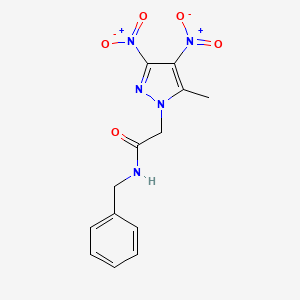

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring, along with a methyl group and two nitro groups on the pyrazole ring The acetamide moiety is attached to the pyrazole ring through a methylene bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.

Introduction of the Benzyl Group: The benzyl group can be introduced by the reaction of the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate.

Acetamide Formation: The acetamide moiety can be introduced by the reaction of the benzylated pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The nitro groups on the pyrazole ring can be further oxidized to form nitroso or nitro derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.

Aplicaciones Científicas De Investigación

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro groups on the pyrazole ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the activation of various signaling pathways, leading to cell death or inhibition of cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A similar compound with dimethyl groups instead of the benzyl group.

1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with a triazole ring instead of the acetamide moiety.

4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A compound with a bipyrazole structure instead of the benzyl group.

Uniqueness

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the benzyl group and the acetamide moiety, which confer distinct chemical and biological properties.

Actividad Biológica

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide (CAS No. 353455-14-8) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes various research findings regarding its biological activity, providing a detailed overview supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N5O4, with a molecular weight of approximately 319.273 g/mol. The compound features a pyrazole ring substituted with dinitro and benzyl groups, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including modulation of the mTORC1 pathway and autophagy processes.

Case Study: Antiproliferative Activity

A study focusing on similar pyrazole derivatives demonstrated that certain compounds showed submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds not only reduced mTORC1 activity but also increased basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions. This suggests that this compound may possess similar mechanisms of action, warranting further investigation into its efficacy against various cancer types .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. The presence of the dinitro group is known to enhance the compound's ability to disrupt bacterial cell functions.

Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | TBD (To Be Determined) | TBD |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly impact both anticancer and antimicrobial efficacy.

Key Findings in SAR Studies

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., nitro groups) has been correlated with increased potency against cancer cell lines.

- Hydrophobic Interactions : The benzyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

- Diversity in Pyrazole Derivatives : Different substitutions on the pyrazole ring lead to varied biological activities, underscoring the importance of systematic exploration in drug design.

Propiedades

IUPAC Name |

N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O5/c1-9-12(17(20)21)13(18(22)23)15-16(9)8-11(19)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQMIRFOZADXON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.